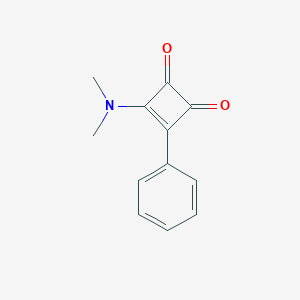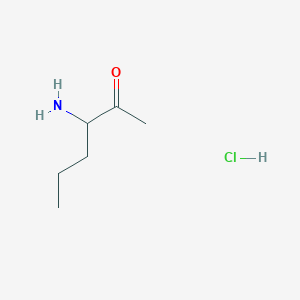![molecular formula C22H17NO4 B14709460 Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate CAS No. 20958-83-2](/img/structure/B14709460.png)
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate is a heterocyclic compound characterized by its unique structure, which includes a pyrroloquinoline core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate typically involves the reaction of quaternary salts of lepidine with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate (K₂CO₃) and dimethylformamide (DMF) solvent . The reaction is carried out at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate has several scientific research applications:
作用机制
The mechanism of action of dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- Ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates
- 1-Benzoyl-3-cyanopyrrolo[1,2-a]quinolines
Uniqueness
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate is unique due to its specific structural features and the range of biological activities it exhibits. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and versatility in various applications .
属性
CAS 编号 |
20958-83-2 |
|---|---|
分子式 |
C22H17NO4 |
分子量 |
359.4 g/mol |
IUPAC 名称 |
dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C22H17NO4/c1-26-21(24)18-17-13-12-14-8-6-7-11-16(14)23(17)20(19(18)22(25)27-2)15-9-4-3-5-10-15/h3-13H,1-2H3 |
InChI 键 |
CBBSWXUQFKLAQV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C=CC3=CC=CC=C3N2C(=C1C(=O)OC)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


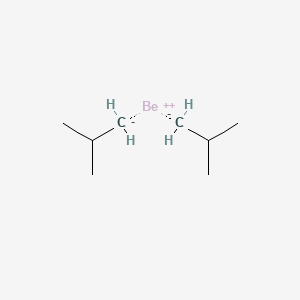


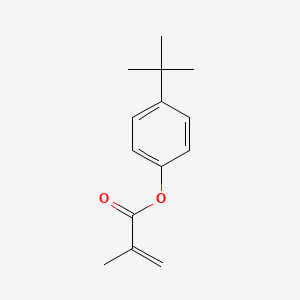
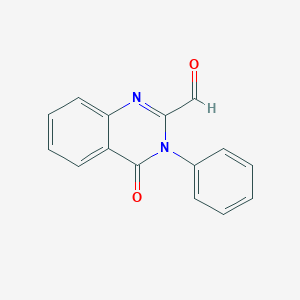
![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)

![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
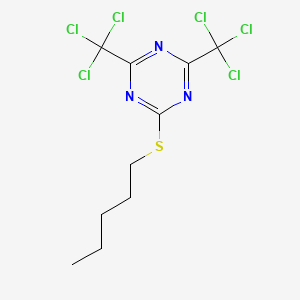
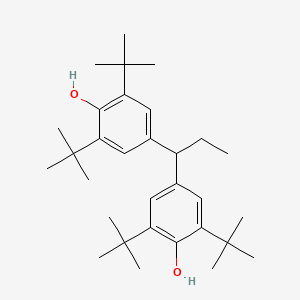
![Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14709446.png)
